(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one
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Overview
Description
(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one is a chiral compound with a dioxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one typically involves the reaction of a suitable precursor with a benzyloxypropyl group. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dioxolane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another compound with a benzyloxy group but with different reactivity and applications.
Biogenic Volatile Organic Compounds: Compounds like α-pinene and β-pinene, which have different structures but may share some chemical properties.
Uniqueness
(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one is unique due to its chiral nature and the presence of both a benzyloxy group and a dioxolane ring. These features confer specific reactivity and interaction profiles, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
909294-19-5 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(4S,5S)-4-methyl-5-(3-phenylmethoxypropyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H18O4/c1-11-13(18-14(15)17-11)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3/t11-,13-/m0/s1 |
InChI Key |
SQCKTENOMPPAIV-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=O)O1)CCCOCC2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC(=O)O1)CCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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